O-Methyl-L-threonine

Overview

Description

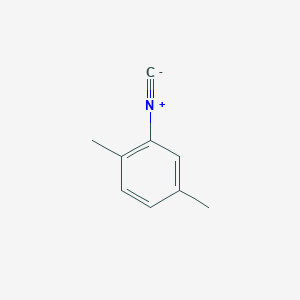

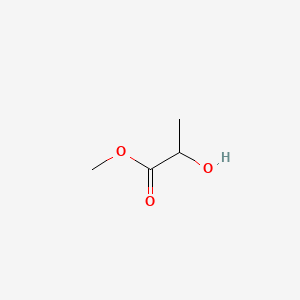

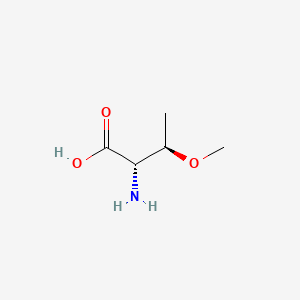

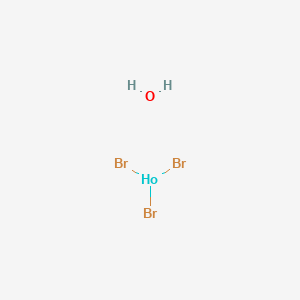

O-Methyl-L-threonine is an L-threonine derivative where a methyl group replaces the hydrogen on the hydroxy side chain . It is a non-proteinogenic L-alpha-amino acid, a L-threonine derivative, and an ether .

Synthesis Analysis

The synthesis of L-threonine, which is a precursor to this compound, is predominantly produced through microbial fermentation . The efficiency of this process largely depends on the quality of strains. Metabolic engineering based on a cogent understanding of the metabolic pathways of L-threonine biosynthesis and regulation provides an effective alternative to traditional breeding for strain development .

Molecular Structure Analysis

The molecular formula of this compound is C5H11NO3 . Its average mass is 133.146 Da and its monoisotopic mass is 133.073898 Da .

Chemical Reactions Analysis

Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . TAs are pyridoxal-5-phosphate-dependent enzymes, which, in nature, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway .

Physical And Chemical Properties Analysis

The physical form of this compound is a solid-powder . It has a molecular weight of 233.26 .

Scientific Research Applications

Asymmetric Synthesis in Proteins

O-Methyl-L-threonine plays a crucial role in the asymmetric synthesis of proteins. Research demonstrates its application in labeling L-Threonine for NMR studies of high molecular weight proteins, offering insights into protein structures and functions (Ayala et al., 2020).

Influence on Stem Cell Metabolism

Studies show the significance of threonine metabolism in regulating stem cell functions. This compound, through its involvement in metabolism, impacts S-Adenosylmethionine (SAM) levels and histone methylation, influencing stem cell differentiation and genetic reprogramming (Ng Shyh‐Chang et al., 2013).

Microbial Fermentation and Metabolic Engineering

The compound is vital in microbial fermentation for L-threonine production. It's used in metabolic engineering strategies in organisms like Escherichia coli and Corynebacterium glutamicum to enhance L-threonine production, crucial for various industrial applications (Xunyan Dong et al., 2011).

Agricultural Applications

Research in agriculture shows the use of this compound as a chemical hybridizing agent in crops like cotton. It has been evaluated for its role in inducing male sterility, impacting pollination and cross-breeding strategies in crop production (Ladyman et al., 1990).

Biotechnological Synthesis

This compound is involved in the novel synthesis of threonine derivatives, which are used in various biotechnological applications, such as the creation of peptide derivatives and catalysts (Takumi Tanaka et al., 1979).

Enzymatic Role and Substrate Specificity

This compound is significant in the study of enzyme behaviors, particularly in understanding the substrate specificity of enzymes like L-threonine dehydrogenase in organisms such as Escherichia coli (Johnson & Dekker, 1998).

Mechanism of Action

Target of Action

O-Methyl-L-threonine is a derivative of L-threonine It’s known that l-threonine, the parent compound, plays a crucial role in protein synthesis as it’s one of the 20 proteinogenic amino acids . It’s reasonable to assume that this compound may interact with similar targets.

Mode of Action

For instance, the hydroxyl side-chain of L-threonine can undergo O-linked glycosylation, and threonine residues can undergo phosphorylation through the action of a threonine kinase . It’s plausible that this compound might undergo similar interactions with its targets, leading to changes in protein function or cellular processes.

Biochemical Pathways

This compound likely participates in similar biochemical pathways as L-threonine. L-threonine is metabolized in several ways, including conversion to pyruvate via threonine dehydrogenase. An intermediate in this pathway can undergo thiolysis with CoA to produce acetyl-CoA and glycine . Another pathway involves threonine aldolases, which catalyze the cleavage of L-threonine to glycine and acetaldehyde . The downstream effects of these pathways include the production of energy and other metabolites essential for various cellular functions.

Pharmacokinetics

It’s known that the efficiency of bioconversion and the bioavailability of l-threonine and its derivatives largely depend on the quality of strains used in microbial fermentation .

Result of Action

Given its structural similarity to l-threonine, it’s plausible that it may have similar effects, such as participating in protein synthesis and influencing various cellular processes through its metabolic pathways .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the efficiency of its bioconversion in microbial fermentation can be influenced by the quality of the microbial strains used .

Safety and Hazards

O-Methyl-L-threonine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, wear protective gloves, protective clothing, eye protection, and face protection, and wash all exposed external body areas thoroughly after handling .

Future Directions

Branched chain amino acids have been synthesized by engineering the metabolism of C. glutamicum. Future investigations should focus on the feedback inhibition and/or transcription attenuation mechanisms of crucial enzymes . Enzymes with substrate specificity should be developed and applied to the production of individual BCAAs . The strategies used to construct strains producing BCAAs provide guidance for the biosynthesis of other high value-added compounds .

properties

IUPAC Name |

(2S,3R)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195962, DTXSID701031342 | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4144-02-9, 4385-90-4, 2076-57-5 | |

| Record name | O-Methylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of O-Methyl-L-threonine in exhibiting antimalarial activity?

A1: While this compound has shown some antimalarial activity against Plasmodium berghei in mice [], its exact mechanism of action remains unclear. Further research is needed to determine how it interacts with its target within the parasite and the downstream effects leading to parasite death or growth inhibition.

Q2: How does this compound affect globin synthesis?

A2: this compound acts as an isoleucine isostere, inhibiting the incorporation of radiolabeled amino acids into alpha globin chains in rabbit reticulocytes []. This inhibition leads to a compensatory stimulation of beta globin chain synthesis, suggesting a competitive relationship between alpha and beta globin mRNAs for components of the protein synthesis machinery. Interestingly, this stimulation persists even after the depletion of excess alpha chains, indicating a more complex regulatory mechanism than simple competition.

Q3: What is the impact of this compound resistance on the production of avermectin in Streptomyces avermitilis?

A3: Mutations conferring resistance to this compound, an isoleucine analog, in Streptomyces avermitilis can alter the composition of the avermectin complex produced by the bacteria []. Specifically, resistant strains exhibit an increased ratio of component "a" and a decreased ratio of component "1" in the avermectin complex. This observation suggests a link between isoleucine metabolism and the regulation of avermectin biosynthesis.

Q4: How does the structure of this compound relate to its biological activity?

A4: The structural similarity of this compound to isoleucine underpins its observed biological activities. As an isostere, it can potentially interact with enzymes or binding sites normally recognizing isoleucine, leading to competitive inhibition or altered metabolic pathways. This structural mimicry is evident in its effect on both globin synthesis and avermectin production [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)